Elsulfavirine vs. Efavirenz: 48-Week Virologic Suppression Rate Comparison (MITT Analysis)
In a Phase IIb randomized, double-blind, multicenter trial, elsulfavirine 20 mg once daily demonstrated a numerically higher rate of virologic suppression compared to efavirenz when each was administered in combination with tenofovir/emtricitabine (TDF/FTC) [1]. After 48 weeks of treatment, 81% of patients receiving elsulfavirine achieved HIV RNA <50 copies/mL, compared to 73.7% of patients receiving efavirenz (MITT analysis) [2].
| Evidence Dimension | Virologic suppression rate at 48 weeks |
|---|---|
| Target Compound Data | 81% of patients achieved HIV RNA <50 copies/mL |
| Comparator Or Baseline | Efavirenz: 73.7% of patients achieved HIV RNA <50 copies/mL |
| Quantified Difference | +7.3 absolute percentage points favoring elsulfavirine |
| Conditions | Phase IIb randomized, double-blind, multicenter trial in ART-naïve HIV-1-infected patients; elsulfavirine 20 mg once daily plus TDF/FTC vs. efavirenz plus TDF/FTC; MITT analysis |
Why This Matters
For procurement in clinical trial supply or treatment program planning, the +7.3 percentage point advantage in viral suppression represents a clinically meaningful efficacy difference in a direct head-to-head comparison against the established first-line NNRTI efavirenz.
- [1] Murphy RL, Kravchenko AV, Orlova-Morozova EA, et al. Elsulfavirine as Compared to Efavirenz in Combination with TDF/FTC: 48-week Study. Conference on Retroviruses and Opportunistic Infections (CROI); 2017; Seattle, WA. View Source
- [2] Elpida (elsulfavirine) 96-week study abstract. Elsulfavirine-based antiretroviral treatment in combination with two NRTIs: 96 weeks. Abstract Archive. View Source
